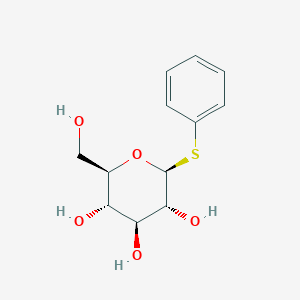

苯基-β-D-硫代葡萄糖苷

描述

Phenyl-beta-D-thioglucopyranoside, also known as Phenyl-beta-D-thioglucopyranoside, is a useful research compound. Its molecular formula is C12H16O5S and its molecular weight is 272.32 g/mol. The purity is usually 95%.

The exact mass of the compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenyl-beta-D-thioglucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-beta-D-thioglucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

钠-D-葡萄糖共转运蛋白 (SGLT) 的抑制

苯基-β-D-硫代葡萄糖苷已被证明通过竞争性抑制机制抑制钠-D-葡萄糖共转运蛋白 (SGLT) 1 和 2 的活性 . 该化合物对 SGLT2 的抑制效果强于对 SGLT1 的抑制效果 . 这种特性使其成为开发与葡萄糖转运相关的疾病(如糖尿病)治疗剂的潜在候选药物。

生化和生理作用

苯基-β-D-硫代葡萄糖苷已用于研究其生化和生理作用 . 例如,它已用于猪肾中广谱 β-D-葡萄糖苷酶的动力学研究 .

蛋白质组学研究

苯基-β-D-硫代葡萄糖苷也用于蛋白质组学研究 . 蛋白质组学是生物学的一个分支,研究蛋白质,其结构和功能。 该化合物可用于研究蛋白质相互作用,识别蛋白质,以及研究蛋白质的结构和功能 .

治疗剂的开发

由于其抑制 SGLT1 和 SGLT2 的能力,苯基-β-D-硫代葡萄糖苷可用于开发与葡萄糖转运相关的疾病的治疗剂 . 这包括像糖尿病这样的疾病,其中控制血糖水平至关重要 .

化学合成

苯基-β-D-硫代葡萄糖苷可用于化学合成,作为构建块创建更复杂的分子 . 其独特的结构和性质使其成为合成各种化学化合物的宝贵组成部分

作用机制

Target of Action

The primary targets of Phenyl-beta-D-thioglucopyranoside are the sodium-D-glucose cotransporters (SGLT) 1 and 2 . These transporters play a crucial role in glucose reabsorption in the kidneys and glucose absorption in the intestine.

Mode of Action

Phenyl-beta-D-thioglucopyranoside interacts with its targets through a competitive inhibition mechanism . It competes with D-glucose for binding to the SGLT transporters, thereby inhibiting the transporters’ activity. Interestingly, Phenyl-beta-D-thioglucopyranoside has a stronger inhibitory effect on SGLT2 than on SGLT1 .

生化分析

Biochemical Properties

Phenyl-beta-D-thioglucopyranoside has been shown to inhibit the activity of sodium-D-glucose cotransporter (SGLT) 1 and 2 by a competitive inhibition mechanism . It has a stronger inhibitory effect on SGLT2 than 1 .

Cellular Effects

Phenyl-beta-D-thioglucopyranoside binds to the cell membrane of cancer cells and induces apoptosis by inhibiting the synthesis of proteins . This compound also has alkenyl and haloalkyl groups, which may be important for its biological activity .

Molecular Mechanism

The molecular mechanism of Phenyl-beta-D-thioglucopyranoside involves its interaction with sodium-D-glucose cotransporters (SGLT) 1 and 2 . It acts as a competitive inhibitor, thereby reducing the activity of these transporters . This leads to a decrease in glucose uptake, which can have significant effects on cellular metabolism .

属性

IUPAC Name |

2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLYAISOYPJBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2936-70-1 | |

| Record name | NSC231833 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

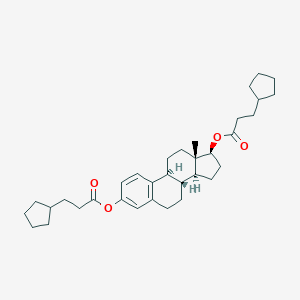

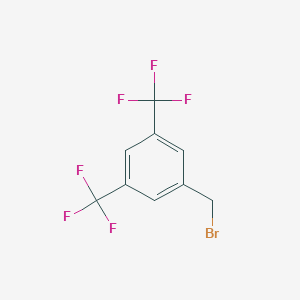

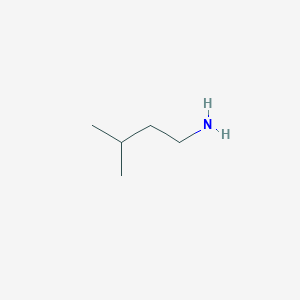

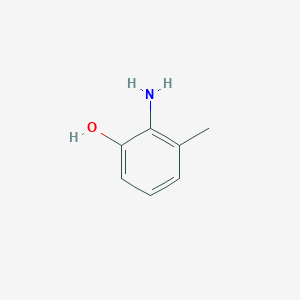

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)

![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)